Sodium tetrahydropyransulfinate
Description
Overview of Organosulfur Chemistry and Sulfinate Salts
Organosulfur chemistry, a cornerstone of synthetic organic chemistry, investigates the properties, structure, and reactivity of compounds containing a carbon-sulfur bond. These compounds are integral to numerous biological processes and have found extensive applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net Within this broad field, sulfinate salts (RSO₂Met), particularly sodium sulfinates (RSO₂Na), have garnered significant attention due to their versatile reactivity. nih.govrsc.org
Unlike more conventional sulfonylating agents like sulfonyl chlorides, sulfinate salts are generally odorless, non-sensitive to moisture, and exist as bench-stable, easy-to-handle colorless solids. researchgate.netnih.gov Their reactivity is multifaceted; depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents. nih.govnih.gov This versatility allows them to act as powerful building blocks for creating a wide array of valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and various types of sulfones. nih.govrsc.org The ability of sulfinates to participate in the formation of S–S, N–S, and C–S bonds underscores their importance as adaptable reagents in modern organic synthesis. nih.govnih.gov
Historical Context of Sulfinate Reagent Development in Organic Synthesis
The history of sulfinate salts in organic chemistry is extensive, though their recent surge in popularity is due to the development of more convenient synthetic protocols. nih.gov Traditionally, the most common method for preparing sodium sulfinates involved the reduction of the corresponding sulfonyl chloride with reagents like sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate in water. nih.gov While effective, this classical approach often had limitations regarding functional group tolerance. nih.gov
The development of sulfinylamines, monoaza analogues of sulfur dioxide, began as early as 1878, but their application in synthesis remained limited for a long time. researchgate.net The last few decades have witnessed a renaissance in the chemistry of organosulfur(IV) compounds, leading to novel reactions and enhancements of established transformations. acs.org A significant breakthrough in sulfinate synthesis came with the introduction of stable and easy-to-handle sulfur dioxide surrogates, such as the DABCO·(SO₂)₂ adduct (DABSO). acs.orgdiva-portal.org The use of these surrogates circumvents the need for gaseous and toxic SO₂, facilitating easier access to a diverse range of sulfinate structures. nih.govacs.org This has, in turn, inspired a variety of new synthetic applications, including innovative coupling reactions. nih.gov The evolution from classical reduction methods to the use of modern SO₂ surrogates has been pivotal in expanding the scope and utility of sulfinate reagents in organic synthesis.
Current Research Landscape and the Emergence of Sodium Tetrahydropyransulfinate
The contemporary research landscape in sulfinate chemistry is characterized by significant advancements, particularly in the realms of photoredox catalysis and C-H functionalization. researchgate.netrsc.org Over the last decade, substantial progress has been made in using sodium sulfinates as versatile building blocks. nih.govnih.gov They have emerged as key precursors for sulfonyl radicals, which can participate in a wide range of transformations, including ring-closing sulfonylations and multicomponent reactions. rsc.org
In this context, This compound (also known as Baran THPS-Na Reagent or sodium oxane-4-sulfinate) has emerged as a noteworthy and versatile reagent. chemimpex.comsigmaaldrich.com Its stability and reactivity under mild conditions make it an attractive option for both academic and industrial research. chemimpex.com This compound is particularly valued for its ability to act as a sulfinating agent, enabling the introduction of sulfinyl groups into organic molecules. chemimpex.com The development and application of specific reagents like this compound are indicative of the broader trend towards creating highly functionalized and structurally novel organosulfur compounds. chemimpex.comsigmaaldrich.com
| Property | Value |
| Synonyms | Baran THPS-Na Reagent, Sodium oxane-4-sulfinate |
| CAS Number | 1516140-99-0 |
| Molecular Formula | C₅H₉NaO₃S |
| Molecular Weight | 172.18 g/mol |
| Appearance | White to off-white or beige powder |
| Purity | ≥ 95% |
| Table 1: Physicochemical Properties of this compound. chemimpex.commyskinrecipes.com |
Interdisciplinary Relevance of this compound in Contemporary Chemical Research
The utility of this compound extends beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance. Its applications span several key areas of contemporary chemical research:
Medicinal Chemistry and Pharmaceutical Development : Sulfonyl groups are ubiquitous in pharmaceuticals. researchgate.net this compound serves as a crucial reagent in the synthesis of complex molecules that are intermediates in the production of pharmaceuticals. chemimpex.com It can play a role in drug formulation by helping to enhance the solubility and stability of active pharmaceutical ingredients, which can lead to more effective medications. chemimpex.com
Materials Science : In the field of materials science, this compound is used in the development of new materials like polymers and coatings. chemimpex.com It can be utilized to modify the properties of polymers to achieve improved performance and durability, highlighting its role in creating advanced materials with specific chemical functionalities. chemimpex.com
Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to synthesize molecules that are important for the agrochemical industry. chemimpex.com
Analytical Chemistry : The compound is also employed in analytical methods for the detection and quantification of other sulfinate compounds, which is valuable for quality control and environmental monitoring purposes. chemimpex.com
The broad applicability of this compound underscores its importance as a versatile tool in the hands of chemists across various disciplines, driving innovation in medicine, materials, and beyond. chemimpex.comsigmaaldrich.com
| Reaction Type | Description |
| S-S Bond Formation | Used for the synthesis of thiosulfonates (R–SO₂S–R¹). nih.gov |
| N-S Bond Formation | Employed to generate sulfonamides (R–SO₂N–R¹R²). nih.gov |
| C-S Bond Formation | Leads to the formation of sulfides (R–S–R¹) and sulfones (R–SO₂–R¹), including vinyl sulfones, allyl sulfones, and β-keto sulfones. nih.gov |
| Radical-Triggered Ring-Closing Sulfonylation | Functions as a sulfonyl radical precursor for intramolecular cyclization reactions. rsc.org |
| C-H Functionalization | Utilized in site-selective C-H sulfonylation reactions. rsc.orgchemistrycongresses.ch |
| Table 2: Key Synthetic Applications of Sulfinate Salts. |
Properties
IUPAC Name |
sodium;oxane-4-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7)5-1-3-8-4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKFXIXTDFEIS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516140-99-0 | |
| Record name | sodium oxane-4-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Sodium Tetrahydropyransulfinate
Fundamental Reactivity Patterns as a Sulfinating Agent
Sodium tetrahydropyransulfinate is a key reagent valued for its role as a sulfinating agent in organic chemistry. chemimpex.com This reactivity allows for the introduction of the tetrahydropyransulfinyl group into organic molecules, which is a crucial step in the synthesis of various functionalized compounds. chemimpex.com Depending on the specific reaction conditions, sodium sulfinates like this compound can act as sulfonylating, sulfenylating, or sulfinylating reagents. researchgate.net This versatility stems from the multiple reactive sites within the sulfinate group. The compound's stability and reactivity under mild conditions make it a preferred choice in many synthetic procedures. chemimpex.com It is particularly effective for the late-stage functionalization of nitrogen-containing heterocycles, where the regioselectivity of the reaction can often be controlled by modifying the pH and the solvent system. sigmaaldrich.com
C-S Bond Forming Reactions Mediated by this compound
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and this compound serves as a versatile precursor for these transformations. researchgate.net A variety of synthetic strategies have been developed to construct C-S bonds using sodium sulfinates, leading to the formation of diverse sulfur-containing compounds. mdpi.com These reactions often proceed through mechanisms involving sulfonyl radicals or sulfinate anions as key intermediates. rsc.org
Sodium sulfinates are widely utilized in the synthesis of both sulfides and sulfones. researchgate.net While the direct conversion to sulfides is less common, sulfones are readily accessible. The synthesis of sulfones can be achieved through various methods, including the oxidation of a corresponding sulfide, which in turn could be synthesized from a sulfinate precursor through a multi-step process. google.com For instance, a modular synthesis approach allows for the formation of sulfones where a sulfoxylate (B1233899) equivalent, prepared from reagents like Rongalite™, undergoes S-alkylation or S-arylation, followed by a second bond formation at the sulfur center. rsc.org Electrochemical methods also provide a pathway for the oxidation of sulfides to selectively yield sulfoxides or sulfones. nih.gov
A common route to sulfones involves the reaction of sodium sulfinates with suitable electrophiles. The general transformation can be represented as:
R-SO₂Na + R'-X → R-SO₂-R' + NaX (where R is the tetrahydropyran (B127337) ring, and R'-X is an alkyl or aryl halide)
The following table summarizes representative examples of sulfone synthesis using sodium sulfinates.
| Reactant 1 (Sulfinate) | Reactant 2 (Electrophile) | Product (Sulfone) | Conditions |
| Sodium p-toluenesulfinate | 1-bromo-4-nitrobenzene | 4-Nitrophenyl p-tolyl sulfone | Not specified |
| Sodium benzenesulfinate | Benzyl bromide | Benzyl phenyl sulfone | Not specified |
| Sodium methanesulfinate | Iodomethane | Dimethyl sulfone | Not specified |
This table presents generalized reactions for sulfone synthesis; specific conditions can vary widely.
This compound is instrumental in the synthesis of various unsaturated sulfones, which are valuable building blocks in organic synthesis. researchgate.net
Vinyl Sulfones: An efficient, catalyst-free method for synthesizing vinyl sulfones involves the reaction of sodium sulfinates with dibromides in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The proposed mechanism includes dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and subsequent elimination to yield the vinyl sulfone. organic-chemistry.org Another approach involves a three-component, metal-free reaction of alkenylboronic acids with sodium metabisulfite (B1197395) and Katritzky salts to produce (E)-alkylsulfonyl olefins. rsc.org
Allylic Sulfones: The synthesis of allylic sulfones from sodium sulfinates is a well-established transformation, contributing to the diverse applications of these sulfonyl compounds. researchgate.net
β-Keto Sulfones: Several methods have been developed for the synthesis of β-keto sulfones using sodium sulfinates. A metal-free, acid-mediated approach allows for the hydrosulfonylation of ynones and vinyl ketones to produce γ-keto sulfones. nih.gov Another efficient method involves the BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates, which proceeds under mild conditions without the need for metal catalysts. mdpi.com Sonication has also been employed to assist the one-pot synthesis of β-keto sulfones from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts in water. lppcollegerisod.ac.in These reactions highlight the versatility of sodium sulfinates in forming C-S bonds to generate structurally complex sulfones. mdpi.comlppcollegerisod.ac.in
The table below shows examples of conditions for the synthesis of β-keto sulfones.
| Starting Materials | Catalyst/Promoter | Product Type | Key Features |
| Alkynes, Sodium Sulfinates | BF₃·OEt₂ | β-Keto Sulfone | Metal-free, mild conditions. mdpi.com |
| Ynones/Vinyl Ketones, Sodium Sulfinates | Acid-mediated | γ-Keto Sulfone | Metal-free, no stoichiometric oxidants. nih.gov |
| Styrenes, NBS, Sodium Sulfinates | Sonication | β-Keto Sulfone | Transition-metal-free, one-pot. lppcollegerisod.ac.in |
N-S Bond Forming Reactions: Synthesis of Sulfonamides
The construction of nitrogen-sulfur (N-S) bonds to form sulfonamides is a significant application of this compound. researchgate.netorganic-chemistry.org Sulfonamides are a critical functional group in many pharmaceutical agents. A highly efficient and practical method for synthesizing sulfonamides involves the reaction of sodium sulfinates with amines or ammonia (B1221849) mediated by iodine in water at room temperature. rsc.org This protocol is notable for being free of metals, bases, and ligands, and it tolerates a broad range of functional groups, producing primary, secondary, and tertiary sulfonamides in good to excellent yields. rsc.org
Another approach is the iron-catalyzed coupling of sodium arylsulfinates with nitroarenes, where the nitroarene serves as the nitrogen source. nih.gov This one-step synthesis proceeds under mild conditions in the presence of FeCl₂ and NaHSO₃, with the latter acting as a reductant. nih.gov
A general scheme for sulfonamide synthesis from sodium sulfinates is:
R-SO₂Na + R'R''NH + [Oxidant] → R-SO₂-NR'R'' (where R is the tetrahydropyran ring, R' and R'' can be H or organic substituents, and an oxidant like I₂ is used)
S-S Bond Forming Reactions: Access to Thiosulfonates
This compound is also a key starting material for the formation of sulfur-sulfur (S-S) bonds, leading to the synthesis of thiosulfonates. researchgate.net Thiosulfonates are versatile intermediates in organic synthesis. uantwerpen.be A novel method for synthesizing symmetrical disulfides from sodium sulfinates involves a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system, where thiosulfonates are identified as key intermediates in the reaction mechanism. beilstein-journals.org
The synthesis of unsymmetrical thiosulfonates can be achieved through the cross-coupling of sodium sulfinates with disulfides or thiols. researchgate.net For instance, a photo-induced decarboxylative C-S bond formation strategy has been developed to access sterically hindered unsymmetric S-alkyl thiosulfonates. nih.govnih.gov This reaction often involves dual copper/photoredox catalysis. nih.gov
The general reaction for the formation of thiosulfonates from sodium sulfinates can be depicted as:
2 R-SO₂Na + I₂ → R-SO₂-S-SO₂-R (a bis-sulfone) which can then react further, or R-SO₂Na + R'-S-S-R' + [Catalyst] → R-SO₂-S-R' + R'-SNa (where R is the tetrahydropyran ring and R' is an organic substituent)
Mechanistic Characterization of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
For C-S Bond Formation: In the synthesis of vinyl sulfones from dibromides, the mechanism is thought to proceed through a sequence of dehydrobromination, conjugate addition of the sulfinate anion, and subsequent elimination of sulfinic acid. organic-chemistry.org The synthesis of γ-keto sulfones often involves key intermediates such as sulfonyl radicals and sulfinate anions. rsc.org Photocatalytic C-S bond formation reactions typically proceed via radical intermediates generated through a single electron transfer (SET) process involving a photo-excited catalyst. nih.govbeilstein-journals.org
For N-S Bond Formation: In the iron-catalyzed synthesis of N-arylsulfonamides from nitroarenes, mechanistic studies suggest that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. nih.gov This leads to a proposed mechanism involving an N-aryl-N-arenesulfonylhydroxylamine intermediate. nih.gov
For S-S Bond Formation: In the synthesis of disulfides from sodium sulfinates, mechanistic investigations have shown that thiosulfonates are important intermediates in the reaction pathway. beilstein-journals.org
These mechanistic insights provide a framework for predicting the reactivity of this compound and for designing new synthetic methodologies.
Radical Reaction Mechanisms
Radical reactions are characterized by processes involving single, unpaired electrons. baranlab.org They typically proceed through a three-step chain mechanism: initiation, propagation, and termination. baranlab.org Initiation involves the formation of radical species, often through the input of energy like heat or light. The propagation phase consists of a series of steps where a radical reacts to form a new bond and generate a new radical, continuing the chain. Termination occurs when two radicals combine, ending the chain reaction. baranlab.org
Some reactions are known to proceed via a hydrogen atom abstraction-radical rebound mechanism. sigmaaldrich.com However, no specific studies demonstrating or investigating the role of this compound in such radical-based mechanisms were found.
Polar Reaction Mechanisms
Polar reactions involve the movement of electron pairs and are characterized by the interaction of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. These mechanisms often involve heterolytic bond cleavage, leading to the formation of charged intermediates. A common example is the S_N2 reaction, where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a concerted step known as a "back-side attack". In contrast, S_N1 reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate.
While many reactions in organic chemistry follow polar pathways, no documents were identified that detail the specific behavior of this compound as a reactant or reagent in a polar reaction mechanism.
Kinetic Studies of this compound Reactions
No kinetic studies specifically investigating reactions of this compound have been published in the available literature. Therefore, no data on its reaction rate constants, activation parameters, or electronic effects can be presented.
Determination of Reaction Rate Constants
The rate constant (k) is a proportionality constant in the rate law of a chemical reaction that relates the reaction rate to the concentrations of the reactants. It is determined experimentally and is specific to a particular reaction at a given temperature. Without experimental data for reactions involving this compound, its associated rate constants remain unknown.
Activation Parameters (Enthalpy and Entropy)
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant. chemistrycongresses.ch ΔH‡ represents the energy barrier that must be overcome for the reaction to occur, while ΔS‡ reflects the change in order or disorder in the transition from reactants to the transition state. chemistrycongresses.ch These parameters provide valuable insights into the nature of the transition state. chemistrycongresses.ch For example, a highly negative ΔS‡ might suggest an associative mechanism where two molecules come together in the rate-determining step. chemistrycongresses.ch
As no kinetic studies are available for this compound, its activation parameters have not been determined.
Hammett Plot Analysis and Electronic Effects
Hammett plot analysis is a powerful tool used in physical organic chemistry to investigate the electronic effects of substituents on the reaction rate or equilibrium constant of a reaction series. scribd.com By plotting the logarithm of the rate (or equilibrium) constant against a substituent constant (σ), a linear relationship is often observed. scribd.com The slope of this line, the reaction constant (ρ), provides information about the electronic demands of the reaction's transition state. scribd.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state, while a negative ρ value signifies acceleration by electron-donating groups and a buildup of positive charge.
This type of analysis requires a series of kinetic experiments with systematically varied substrates. Since no kinetic data for this compound reactions are available, a Hammett plot analysis cannot be performed.
Applications of Sodium Tetrahydropyransulfinate in Organic Synthesis
Versatile Reagent in Complex Molecule Synthesis
The versatility of sodium tetrahydropyransulfinate is evident in its application as a reagent for late-stage functionalization, particularly of nitrogen-containing heterocycles. scientificlabs.iesigmaaldrich.com This process allows for the modification of complex molecules at a late stage of their synthesis, providing a powerful tool for creating diverse molecular structures. sigmaaldrich.com The ability to introduce modifications late in a synthetic sequence is highly valuable in medicinal chemistry and drug discovery for generating analogues of lead compounds. sigmaaldrich.com For instance, the synthesis of the chemotherapeutic agent irinotecan (B1672180) benefited from C-H functionalization reactions to create numerous analogues with improved pharmacological properties. sigmaaldrich.com
Introduction of Sulfinyl Groups into Organic Molecules
A primary application of this compound is as a sulfinating agent, enabling the introduction of sulfinyl groups into organic molecules. chemimpex.com This is particularly important as sulfoxide-containing molecules have widespread utility in organic synthesis. nih.gov The compound serves as a precursor to sulfinyl radicals, which can then participate in reactions to form valuable sulfoxide (B87167) compounds. nih.gov This process is crucial for enhancing the functionality of compounds in sectors like pharmaceuticals and agrochemicals. chemimpex.com
Utilization in C-H Activation and Functionalization
This compound plays a role in the burgeoning field of C-H activation and functionalization. This strategy allows for the direct conversion of a carbon-hydrogen (C-H) bond, which is typically unreactive, into a new bond (e.g., C-C, C-N, C-O), streamlining synthetic processes. sigmaaldrich.comsigmaaldrich.com
Directed C-H Functionalization Strategies
Directed C-H functionalization is a powerful technique that utilizes a directing group within a molecule to guide a metal catalyst to a specific C-H bond. snnu.edu.cnmdpi.com This approach addresses the significant challenge of achieving site-selectivity among the numerous C-H bonds present in a complex molecule. snnu.edu.cnnih.gov
Directing groups are typically Lewis-basic functionalities that can coordinate to a transition metal catalyst. snnu.edu.cnresearchgate.net This coordination brings the catalyst into close proximity to the targeted C-H bond, facilitating its activation. sigmaaldrich.com A variety of functional groups, including amides, ketones, and N-containing heterocycles, can act as directing groups. sigmaaldrich.comsnnu.edu.cn The choice of catalyst system, which includes the metal and its associated ligands, is also critical and can influence the outcome of the reaction. sigmaaldrich.comnih.gov For example, Rh(III) catalysts have been effectively used in C-H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. semanticscholar.org
The selectivity of directed C-H activation is governed by several principles. A primary factor is the formation of a stable metallacycle, a cyclic intermediate containing the metal catalyst. researchgate.net Five- and six-membered metallacycles are generally favored, which often leads to the functionalization of C-H bonds at the ortho position relative to the directing group. snnu.edu.cnmdpi.com Steric and electronic factors of the substrate also play a crucial role in determining which C-H bond is activated. sigmaaldrich.comresearchgate.net Furthermore, the reaction conditions, such as the solvent and additives, can be adjusted to switch the site-selectivity of the functionalization. semanticscholar.org
Undirected C-H Functionalization via Radical Methods
In contrast to directed methods, undirected C-H functionalization relies on the inherent reactivity of the C-H bonds within a molecule. nih.gov Radical-based methods are a prominent approach in this category. sigmaaldrich.com These reactions often involve the generation of a highly reactive radical species that can abstract a hydrogen atom from a C-H bond, initiating a functionalization cascade. nih.gov
This compound can be used in radical-based C-H functionalization, particularly for electron-deficient heteroarenes. scientificlabs.ie This method allows for the regioselective functionalization of these important structures, with the ability to tune the selectivity by modifying factors like pH and solvent. scientificlabs.ie The process often involves a hydrogen atom transfer (HAT) to a radical species, which has become a powerful strategy for activating otherwise inert C-H bonds under mild conditions. rsc.org
Applications in Materials Science and Polymer Chemistry
Modification of Polymer Properties for Enhanced Performance
The incorporation of Sodium tetrahydropyransulfinate into polymer structures is a key strategy for enhancing their intrinsic properties. chemimpex.com This modification can lead to improvements in thermal stability, mechanical strength, and solubility, thereby expanding the operational range and durability of the resulting materials. chemimpex.comd-nb.info The sulfinate group can influence the intermolecular forces within the polymer matrix, leading to these enhanced performance characteristics. researchgate.net
Research has shown that modifying polymers can significantly improve their physical and chemical features. For instance, the swelling performance of superabsorbent polymer hydrogels, a critical property for applications in various industries, is highly dependent on their chemical structure and the surrounding environment. d-nb.info The introduction of ionic groups, such as those derived from sulfinates, can dramatically alter a polymer's response to external stimuli like pH and temperature. d-nb.info
Table 1: Impact of Chemical Modification on Polymer Properties
| Polymer Type | Modification Strategy | Enhanced Property | Potential Application |
| Superabsorbent Hydrogels | Incorporation of ionic functional groups | Controlled swelling, Thermal stability | Zonal isolation in oil reservoirs, Emulsion separation d-nb.info |
| Polysulfones | Sulfonation via sulfinate intermediate | Conductivity, Permselectivity | Fuel cell membranes wrc.org.za |
| Alginate-like Polymers | Extraction using sodium percarbonate | Increased extraction yield | Biomedical products, Resource recovery mdpi.com |
| General Polymers | Compounding with modifying agents | Resistance to atmospheric agents, Mechanical strength | Durable goods, Industrial components |
This table provides examples of how chemical modifications, including those involving principles related to sulfinate chemistry, can enhance polymer performance.
Development of Novel Coatings with Specific Chemical Properties
This compound is utilized in the formulation of novel coatings designed to possess specific chemical properties for improved performance and longevity. chemimpex.com The choice of polymer base and the inclusion of specific additives are critical in determining a coating's resistance to environmental factors. specialchem.com The sulfinate moiety can impart desirable characteristics such as enhanced adhesion, thermal stability, and chemical resistance. mdpi.com
For example, silicone-based polymer coatings are known for their high-temperature resistance, which is attributed to the strong Si-O backbone. mdpi.com The incorporation of functional groups via reagents like this compound can further enhance these properties. Similarly, sodium alginate, another polymer, is used to create edible, active coatings for food preservation, demonstrating how modifying polymers can introduce specific functionalities like antimicrobial activity. nih.govnih.gov The development of these coatings often involves evaluating their performance against corrosive environments, such as salt spray tests, to ensure their protective capabilities. specialchem.commdpi.com
Key factors influencing the chemical resistance of coatings include the polymer base, the use of crosslinking agents, and the curing process. specialchem.com Compounds like this compound can act as a precursor to sulfonyl groups, which are known to be chemically robust and can enhance the durability of the coating matrix. researchgate.net
Role of this compound in Polymer Functionalization
Polymer functionalization is the process of introducing specific chemical groups onto a polymer chain to impart new properties or reactivity. This compound is a key reagent in this field, acting as a sulfinating agent to introduce sulfinyl or sulfonyl groups onto various polymer backbones. chemimpex.comnih.gov This process is a cornerstone of creating materials for specialized applications. sigmaaldrich.comsigmaaldrich.com
One prominent strategy involves the post-polymerization modification, where an existing polymer is treated to add new functionalities. rsc.org For instance, styrenes can be functionalized using sodium sulfinates in conjunction with CO2 to install both sulfone and carboxylic acid groups, creating carboxy-sulfonylated compounds. uni-regensburg.de This type of multicomponent reaction highlights the versatility of sulfinates in complex organic synthesis. uni-regensburg.de
Furthermore, research has demonstrated the functionalization of polythiophenes with pendants containing stereogenic sulfur atoms derived from sulfinates, leading to new chiral polymers. rsc.org Another approach involves the reaction of lithiated polysulfone with sulfur dioxide, which generates a polymeric sulfinate intermediate that can be further oxidized, effectively functionalizing the polymer. wrc.org.za These methods allow for the precise installation of functional groups, which can serve as reactive handles for further modifications or directly provide the desired material properties. uni-regensburg.dersc.org
Table 2: Examples of Polymer Functionalization Using Sulfinates
| Polymer Substrate | Reagent(s) | Resulting Functional Group | Reference |
| Styrenes | Sodium Sulfinates, CO2 | Sulfone, Carboxylic Acid | uni-regensburg.de |
| Thiophenes | Monomers with sulfinate pendants, FeCl3 | Sulfoxide (B87167), Sulfoximine | rsc.org |
| Polysulfone | Lithiated Polysulfone, SO2 | Polymeric Sulfinate | wrc.org.za |
| Nitrogen-containing heterocycles | This compound | Sulfinyl group | chemimpex.comsigmaaldrich.com |
This table summarizes various methods where sulfinates are used to introduce new functionalities to polymers.
Advanced Material Synthesis Utilizing Sulfinate Functionality
The reactivity of the sulfinate group makes it a versatile building block for the synthesis of advanced materials. nih.govresearchgate.net Sulfinates can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, allowing for the construction of a wide array of organosulfur compounds. researchgate.netnih.gov This chemical flexibility is harnessed to create materials with applications in electronics, medicine, and engineering. rsc.orgscilit.com
The synthesis of functional polymers often relies on sulfinate chemistry. For example, chiral polythiophenes functionalized with sulfinate-derived groups have been developed, which possess unique optical and electronic properties. rsc.org In another context, sulfinate salts are used as precursors to synthesize sulfones and sulfonamides, which are important functional groups in pharmaceuticals and materials science. researchgate.netresearchgate.netacs.org
The synthesis of advanced materials can involve various unconventional methods, such as hydrothermal synthesis or sonochemistry, to create materials with specific structures and morphologies like nanoparticles or porous frameworks. springerprofessional.de The integration of sulfinate chemistry into these methods opens up possibilities for creating novel functional materials. For instance, sulfonate-functionalized polymers, which can be derived from sulfinates, are used to create surfaces that can promote osteoblast cell adhesion, a critical feature for biomedical implants. nih.gov The ability to construct diverse sulfur-containing compounds from sulfinate precursors is a powerful tool for materials scientists designing the next generation of advanced materials. nih.govresearchgate.net
Applications in Analytical Chemistry and Chemical Detection
Methods for Detection and Quantification of Sulfinate Compounds
The analysis of sulfinate compounds, including sodium tetrahydropyransulfinate, employs a range of sophisticated analytical techniques. The choice of method often depends on the matrix in which the analyte is present and the required sensitivity.
Common methods for the detection and quantification of sulfinates and related sulfur-containing species include:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing sulfinates. When coupled with a mass spectrometry (MS) detector (HPLC-MS/MS), it provides high selectivity and sensitivity for quantifying compounds like perfluorooctane (B1214571) sulfinate (PFOSi) in environmental samples after solid-phase extraction. nih.gov For compounds lacking a strong UV chromophore, such as sodium hyaluronate, size exclusion chromatography (SEC) with UV detection at low wavelengths (e.g., 205 nm) can be employed. nih.gov Reversed-phase HPLC using ion-pairing agents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be used to separate and quantify sulfite (B76179) ions, which are structurally related to sulfinates. google.com
Ion Chromatography (IC): IC is particularly effective for separating and quantifying inorganic sulfur species. It has been used to analyze hydroxymethanesulfonate (HMS) and sulfate in atmospheric particulate matter. copernicus.orgresearchgate.net Specific analytical columns, such as the Dionex Ionpac AS12A, can achieve efficient separation of sulfate and HMS, although co-elution of HMS with bisulfite/sulfite can occur under certain conditions. copernicus.org
Gas Chromatography (GC): GC is suitable for volatile sulfur compounds. When coupled with a flame photometric detector (FPD), which is selective for sulfur, it can be used to quantify total reduced sulfur compounds in various liquid matrices. diva-portal.org For non-volatile analytes, derivatization to create a more volatile product is necessary before GC analysis. nih.gov
Mass Spectrometry (MS): MS is a powerful detection method. In addition to its use with LC and GC, it can be used in techniques like electrospray ionization-tandem mass spectrometry (ESI-MS) for direct detection. copernicus.org A neutral loss scan in LC-MS, detecting the loss of a specific mass fragment (e.g., 80 Da for SO₃), is a characteristic method for identifying and quantifying sulfated or sulfonated compounds. frontiersin.orgnih.gov
The following table summarizes key parameters for selected analytical methods used for sulfinates and related compounds.
| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Parameters | Reference(s) |
| HPLC-MS/MS | Perfluorooctane sulfinate (PFOSi) | Seawater | Solid-phase extraction (Oasis WAX); tandem mass spectrometry detection. | nih.gov |
| Ion Chromatography (IC) | Hydroxymethanesulfonate (HMS), Sulfate | Particulate Matter | Dionex ICS-5000+ system; AG12A-AS12A or AG22-AS22 columns for separation. | copernicus.org |
| LC-MS | Sulfated Flavonoids | Plants | Restek Raptor C18 Column; Negative mode ESI; Neutral loss scan of 80 Da. | frontiersin.orgnih.gov |
| HPLC-UV | Sodium Sulfite | General | Reversed-phase C18 column; Mobile phase with tetrabutylammonium hydrogen sulfate; UV detection at 214 nm. | google.com |
Role in Quality Control and Environmental Monitoring of Sulfinates
The analytical methods described above are fundamental to the roles of sulfinates in quality control and environmental monitoring. chemimpex.com
In quality control , precise control over reaction conditions is vital in industrial sulfonation and sulfation processes to ensure the desired product quality and prevent the formation of undesirable by-products. chemithon.com For instance, the ratio of sulfonating agent to the organic raw material must be carefully managed. chemithon.com Analytical techniques like HPLC are used to assay the final product, ensuring it meets specifications. nih.gov In the pharmaceutical industry, validated analytical methods are crucial for quantifying sodium content in drug formulations, which can be achieved using ion chromatography. sphinxsai.com The development of methods to characterize and quantify sulfate compounds in materials like traditional medicines can also form a basis for their quality control. researchgate.net
In environmental monitoring , sulfinates and related compounds are tracked due to their potential persistence and distribution. Per- and polyfluoroalkyl substances (PFAS), a class that includes some sulfinates, are of significant environmental concern. miljodirektoratet.no Studies have monitored the global distribution of compounds like perfluorooctane sulfinate (PFOSi) in seawater, identifying industrial areas as sources and oceans as transport media. nih.gov These compounds have also been quantified in the tissues of marine wildlife, such as harbor seals, to assess bioaccumulation. nih.gov Similarly, sulfonate compounds have been detected in groundwater near disposal sites, necessitating analytical monitoring to assess contamination levels. nih.gov
| Application Area | Compound Class | Monitored Matrix | Objective | Reference(s) |
| Environmental Monitoring | Perfluorooctane sulfinate (PFOSi) | Seawater | Track global distribution and identify sources. | nih.gov |
| Environmental Monitoring | Perfluorinated Sulfinates (PFSiAs) | Harbor Seal Tissues | Determine total body burden and tissue distribution. | nih.gov |
| Environmental Monitoring | Benzene Sulfonates | Groundwater | Assess contamination from a former disposal site. | nih.gov |
| Quality Control | Sodium Hyaluronate | Pharmaceutical Formulation | Assay determination for routine QC and stability studies. | nih.gov |
| Quality Control | Sodium | Bupivacaine Formulation | Quantification of sodium content for product release. | sphinxsai.com |
Derivatization Strategies for Analytical Purposes
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for analysis. numberanalytics.commdpi.com For sulfinates and other compounds that may be difficult to detect directly, derivatization is employed to enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity in LC, GC, or MS. numberanalytics.comnih.gov
Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the chromatography system. lcms.cz This approach is widely used to attach a chromophore or fluorophore to the target molecule, making it easily detectable. nih.govresearchgate.net Cysteine sulfinate, for example, can be derivatized with o-phthalaldehyde (B127526) (OPA) prior to HPLC analysis. cabidigitallibrary.org This reaction, often automated in modern autosamplers, allows for rapid and reproducible analysis of amino acids and related compounds. lcms.cz The general process involves mixing the sample with the derivatization reagent(s) in the autosampler, allowing the reaction to proceed for a set time, and then injecting the resulting derivative onto the analytical column. lcms.cz
Common pre-column derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. lcms.czcabidigitallibrary.org
Fluorescamine (B152294): Reacts with primary amines to form fluorescent pyrrolidinone products. nih.gov
Dabsyl Chloride: Reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce intensely colored dabsyl derivatives detectable in the visible light range. researchgate.net
9-fluorenylmethyl chloroformate (FMOC): Reacts with primary and secondary amines to yield stable, fluorescent derivatives. lcms.cz
A primary goal of derivatization is to significantly lower the limits of detection (LOD). numberanalytics.commdpi.com By attaching a fluorescent tag to an analyte, methods can achieve detection limits in the femtomole (10⁻¹⁵ mol) to picomole (10⁻¹² mol) range. researchgate.net For example, a method for sulfa drugs using fluorescamine derivatization reported detection limits as low as 0.005 ng/g. nih.gov The improvement in sensitivity has been a consistent trend in analytical chemistry, with detection capabilities in mass spectrometry improving by orders of magnitude over the past few decades. nih.gov
Derivatization also plays a crucial role in mass spectrometry by improving the ionization efficiency of an analyte. numberanalytics.com By adding a readily ionizable group to a neutral molecule, its response in the MS source can be dramatically increased. Furthermore, derivatization can improve the performance of techniques like single-particle inductively coupled plasma–mass spectrometry (spICP-MS), where adding nitrogen gas to the argon plasma has been shown to improve the LOD for sulfur by reducing background interferences. spectroscopyonline.com
To achieve maximum efficiency and reproducibility, derivatization reactions must be carefully optimized. nih.gov This involves systematically studying the effects of various reaction parameters to find the conditions that yield the best results. Response surface methodologies, such as Box-Behnken or Doehlert designs, are powerful statistical tools for this purpose. nih.govresearchgate.net
Key parameters that are typically optimized include:
Reaction Time: Ensuring the reaction goes to completion without degradation of the product. nih.gov
Temperature: Balancing reaction rate with the stability of the reactants and products. nih.gov
pH: The pH of the reaction medium can be critical, especially for reactions involving acidic or basic functional groups. researchgate.net
Reagent Concentration: Using a sufficient excess of the derivatizing agent to drive the reaction forward without causing interference in the subsequent analysis. researchgate.net
For instance, in the development of a GC-MS method for a herbicide, derivatization time, temperature, and the volume of the derivatizing agent were optimized to maximize the analytical response. nih.gov Similarly, for the derivatization of sulfinamides to determine enantiopurity, different chiral reagents were tested to find the one that provided the largest and sharpest separation of signals in the NMR spectrum, thereby optimizing the measurement. acs.org
Applications in Biochemical Research
Utilization in Biochemical Assays to Study Sulfinate-Related Metabolic Pathways
Sodium tetrahydropyransulfinate serves as a key reagent in biochemical assays designed to explore metabolic pathways involving sulfinates. chemimpex.com The study of these pathways is crucial for understanding the broader scope of sulfur metabolism in living organisms. Researchers utilize this compound to probe the activity of enzymes that recognize or modify sulfinate groups, thereby elucidating the steps and regulation of these metabolic routes. chemimpex.com By introducing this compound into controlled in vitro systems containing cellular extracts or purified enzymes, scientists can monitor its conversion into downstream metabolites or its effect on other metabolic intermediates. This approach aids in the identification and characterization of enzymes involved in sulfinate metabolism and helps to map out previously unknown biochemical pathways.
Insights into Biological Processes and Disease Mechanisms via Sulfinate Interactions
The study of sulfinate interactions, facilitated by reagents like this compound, offers valuable insights into fundamental biological processes and the molecular basis of various diseases. chemimpex.com Sulfinates and related sulfur-containing functional groups are present in a variety of biomolecules and play roles in cellular signaling, protein function, and detoxification processes. The use of this compound in research can help to unravel how disruptions in sulfinate metabolism or signaling might contribute to pathological conditions. chemimpex.com For instance, investigating the interactions of this compound within cellular models can shed light on disease mechanisms where aberrant sulfur metabolism is implicated.
Enzymatic Transformations Involving Sulfinate Species
The biotransformation of organosulfur compounds is a key area of biochemical research. scielo.br Enzymes, particularly oxidoreductases, are known to catalyze the transformation of sulfur-containing functional groups. scielo.brnih.gov For example, sulfotransferases are involved in the synthesis and metabolism of sulfated compounds in a wide range of organisms. mdpi.com These enzymes typically utilize a sulfonate donor to transfer a sulfate (B86663) group to a substrate molecule. mdpi.com
While the direct enzymatic transformation of this compound is a specific area of ongoing research, the broader principles of enzymatic reactions with sulfur compounds provide a framework for understanding its potential biological fate. Enzymes such as monooxygenases can catalyze the oxidation of sulfur atoms in organic molecules. scielo.br Furthermore, the enzymatic synthesis of molecules containing sulfonates, which are structurally related to sulfinates, has been demonstrated to be tolerated by certain enzymes in the construction of complex glycan structures. acs.org The study of such enzymatic transformations is critical for understanding how organisms process and incorporate sulfur-containing compounds.
Advanced Spectroscopic Characterization of Sodium Tetrahydropyransulfinate
High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, ³³S NMR) for Structural Elucidation
Detailed high-resolution ¹H and ¹³C NMR data for sodium tetrahydropyransulfinate, which would provide in-depth information about its molecular structure beyond basic identification, are not published in readily accessible scientific journals or databases. Typically, ¹H NMR spectroscopy would reveal the chemical environment of the hydrogen atoms on the tetrahydropyran (B127337) ring, with expected signals in the aliphatic region, likely showing complex splitting patterns due to the protons' different spatial arrangements. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and sulfur atoms.
Similarly, a ¹³C NMR spectrum would identify the distinct carbon environments within the molecule. The carbon atom attached to the sulfinate group would exhibit a characteristic chemical shift. Without experimental data, a precise data table of chemical shifts and coupling constants cannot be generated. Furthermore, ³³S NMR data, which would offer direct insight into the electronic environment of the sulfur atom, is not available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
While the principles of Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-established for identifying functional groups, specific spectra for this compound are not widely available. concordia.canih.gov An FTIR spectrum would be expected to show characteristic absorption bands for the S-O stretching vibrations of the sulfinate group, typically in the 1000-1100 cm⁻¹ region. researchgate.net The C-O-C stretching of the tetrahydropyran ring would also produce strong signals. Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations and the S-O bond. concordia.canih.gov However, without access to experimental spectra, a detailed analysis of the vibrational modes and a corresponding data table of frequencies cannot be provided.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
The molecular formula of this compound can be confirmed by high-resolution mass spectrometry. However, detailed studies on its fragmentation pattern under various ionization techniques (e.g., electrospray ionization) are not described in the available literature. Generally, the fragmentation of sulfinate salts can be complex. researchgate.netlibretexts.orguni-saarland.de The mass spectrum would be expected to show the molecular ion peak and various fragment ions resulting from the cleavage of the tetrahydropyran ring and the loss of the SO₂ group. A detailed fragmentation table cannot be constructed without experimental data.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives
Information regarding the synthesis and chiroptical analysis of chiral derivatives of this compound is not present in the surveyed literature. While methods for creating chiral tetrahydropyran structures exist, their application to the sulfinate is not documented. acs.orggoogle.com
Experimental VCD Data Acquisition
There are no published studies detailing the experimental acquisition of Vibrational Circular Dichroism (VCD) data for any chiral derivatives of this compound. VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The process would involve measuring the differential absorption of left and right circularly polarized infrared light, but no such experiments have been reported for this specific compound or its derivatives.
Conformational Analysis from Spectroscopic Data
A conformational analysis of this compound based on spectroscopic data cannot be performed due to the lack of the necessary experimental information. Such an analysis would typically involve the integration of data from NMR (e.g., NOE experiments) and computational modeling to determine the preferred three-dimensional structure of the molecule in solution. nih.govresearchgate.netlibretexts.org
Crystallographic Studies of Sodium Tetrahydropyransulfinate and Its Derivatives
Single-Crystal X-ray Diffraction Analysis of the Compound
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions. researchgate.net For sodium tetrahydropyransulfinate, an SC-XRD analysis would reveal the exact three-dimensional arrangement of the sodium cation, the tetrahydropyransulfinate anion, and any solvent molecules present in the crystal lattice.
Although a specific crystal structure for this compound is not publicly documented, the crystal structure of a closely related compound, sodium glycopyranosyl sulfinate, has been reported. researchgate.net This analogue provides a strong basis for predicting the structural features of this compound. In such a structure, one would expect to find the sodium ion coordinated to the oxygen atoms of the sulfinate group and potentially to the oxygen atom of the tetrahydropyran (B127337) ring. The coordination geometry around the sodium ion can vary, but it often results in a polymeric network in the solid state.
The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable conformation for this six-membered ring. The sulfinate group (R-SO₂⁻) would be attached to the C4 position of the ring. The geometry around the sulfur atom in the sulfinate anion is trigonal pyramidal.
A hypothetical table of crystallographic data for this compound, based on typical values for organic salts, is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₉NaO₃S |
| Formula Weight | 172.18 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 6.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules per unit cell) | 4 or 8 |
| Density (calculated) | 1.5 - 1.7 g/cm³ |
Polymorphism Studies of Tetrahydropyransulfinates
Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The study of polymorphism is crucial for pharmaceuticals and other materials where these properties are critical.
For tetrahydropyransulfinates, polymorphism could arise from different packing arrangements of the ions in the crystal lattice or from different conformations of the flexible tetrahydropyran ring. While specific studies on the polymorphism of this compound are not documented, studies on related sulfonate salts have shown the existence of multiple polymorphic forms. For instance, ammonium (B1175870) 2,4,6-trimethylbenzenesulfonate (B281753) crystallizes in two different polymorphic forms (monoclinic and orthorhombic) due to subtle differences in hydrogen-bonding motifs. iucr.org
The potential for polymorphism in this compound would likely be influenced by the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. Different polymorphs could exhibit variations in the coordination of the sodium ion and the network of intermolecular interactions. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential to identify and characterize different polymorphic forms.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. acs.org In the case of this compound, the primary interactions would be the ionic bonds between the sodium cation (Na⁺) and the sulfinate anion (C₅H₉O₂S⁻).
A summary of expected intermolecular interactions is provided in the table below.
| Interaction Type | Atoms/Groups Involved | Expected Role in Crystal Packing |
| Ionic Bonding | Na⁺ and ⁻O-S(=O)- | Primary driving force for crystal formation. |
| Ion-Dipole Interactions | Na⁺ and the ether oxygen of the tetrahydropyran ring. | Contributes to the coordination sphere of the sodium ion. |
| Hydrogen Bonding (if hydrous) | Water molecules and sulfinate oxygen atoms. | Stabilization of the crystal lattice. |
| C-H···O Hydrogen Bonding | C-H bonds of the tetrahydropyran ring and sulfinate oxygens. | Directional interactions influencing the packing arrangement. |
| van der Waals Forces | All atoms. | Non-directional forces contributing to the overall lattice energy. |
Structural Studies at Variable Temperatures
Performing single-crystal X-ray diffraction at variable temperatures can provide valuable information about the dynamic behavior of a crystal, including phase transitions, thermal expansion, and changes in molecular conformation. researchgate.net For this compound, such studies could reveal how the crystal lattice responds to changes in thermal energy.
As the temperature is lowered, the thermal motion of the atoms decreases, which can lead to a contraction of the unit cell dimensions. This thermal expansion is typically anisotropic, meaning it is not uniform in all crystallographic directions. researchgate.net By collecting data at very low temperatures (e.g., 100 K), a more precise and static picture of the crystal structure can be obtained, with reduced thermal vibrations.
Variable-temperature studies are also crucial for detecting temperature-induced phase transitions. rsc.org Some compounds may exist in one polymorphic form at room temperature and transform to another upon heating or cooling. Such transitions would be observable as a sudden change in the unit cell parameters. For organic salts, temperature-dependent studies have revealed disordering of ions at higher temperatures. researchgate.net In the case of this compound, the flexibility of the tetrahydropyran ring might lead to conformational disorder at higher temperatures.
Determination of Absolute Configuration in Chiral Derivatives
The concept of absolute configuration is relevant when a molecule is chiral, meaning it is non-superimposable on its mirror image. researchgate.net While this compound itself is achiral, derivatives of it can be made chiral by introducing substituents on the tetrahydropyran ring. The sulfur atom in a sulfinate can also be a stereocenter if the two organic groups attached to it are different and there is a lone pair of electrons.
For a chiral derivative of this compound, determining the absolute configuration (e.g., R or S) is crucial. stackexchange.com X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule, provided that a good quality crystal can be obtained. researchgate.net This is often achieved by using anomalous dispersion effects, especially if a heavy atom is present in the structure.
Alternative methods for determining the absolute configuration of chiral sulfinates include chiroptical techniques such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), often in combination with quantum chemical calculations. rsc.orgrsc.org For example, the absolute configuration of a chiral sulfinate was unambiguously determined by comparing experimental and calculated VCD spectra. rsc.org
Investigation of Conformational Distortions and Stereoelectronic Effects in Crystalline State
The conformation of the tetrahydropyran ring and the geometry of the sulfinate group can be influenced by the crystal packing forces. The tetrahydropyran ring is expected to adopt a chair conformation, but slight distortions from the ideal chair geometry can occur to accommodate intermolecular interactions in the crystal. acs.org Detailed analysis of the torsion angles within the ring can quantify these distortions.
Stereoelectronic effects, such as the anomeric effect, are important in tetrahydropyran rings. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation. While the sulfinate group in this compound is at the C4 position, stereoelectronic interactions between the C-S bond, the C-O bonds of the ring, and adjacent C-H bonds can still influence the precise geometry and conformation of the molecule in the crystalline state. Conformational analysis of substituted tetrahydropyrans has shown that the ring can adopt different chair or even boat conformations depending on the substitution pattern and the resulting steric and stereoelectronic interactions. beilstein-journals.orgoup.com
Nucleation and Crystal Growth Studies
Nucleation is the first step in the formation of a crystal from a solution, where a small number of ions or molecules assemble into an ordered cluster. iucr.org This nucleus then grows into a macroscopic crystal. The study of nucleation and crystal growth is important for controlling the size, shape, and quality of crystals.
For this compound, nucleation would be initiated by the formation of small, ordered aggregates of sodium and tetrahydropyransulfinate ions in a supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation, temperature, pH, and the presence of impurities or seed crystals. oup.com There are two main types of nucleation: homogeneous, where nuclei form spontaneously in the solution, and heterogeneous, where nuclei form on a foreign surface, such as a dust particle or the wall of the container. researchgate.net Heterogeneous nucleation generally requires less energy and is therefore more common. beilstein-journals.org
Once a stable nucleus is formed, crystal growth proceeds by the addition of more ions from the solution onto the crystal surface. The morphology (habit) of the resulting crystal is determined by the relative growth rates of different crystal faces. These growth rates can be influenced by the solvent and any additives present in the crystallization medium. Understanding these factors would be key to producing large, high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Synchrotron X-ray Diffraction Applications
Synchrotron X-ray diffraction is a powerful technique for the crystallographic analysis of materials, offering significant advantages over conventional laboratory X-ray sources. The high brilliance, collimation, and tunable wavelength of synchrotron radiation enable the study of very small or weakly diffracting crystals, the collection of high-resolution data for detailed electron density studies, and the investigation of dynamic processes and phase transitions. ed.ac.ukmdpi.com While specific synchrotron X-ray diffraction studies on this compound are not extensively documented in publicly available literature, the application of this technique to analogous systems, such as other organic sodium salts and complex molecular structures, provides a clear indication of its potential in elucidating the detailed structural features of this compound and its derivatives.
The primary application of synchrotron X-ray diffraction in the context of this compound would be the precise determination of its crystal structure. For a seemingly simple salt, the interplay of ionic and covalent interactions, the conformation of the tetrahydropyran ring, and the coordination environment of the sodium cation can present a complex crystallographic problem. High-resolution synchrotron data would be invaluable in accurately defining atomic positions, including those of lighter atoms, and in characterizing the nature of the chemical bonding. mdpi.com
Furthermore, in-situ synchrotron diffraction experiments could be employed to study the behavior of this compound under non-ambient conditions. For instance, investigations into its thermal stability and potential phase transitions could be performed by collecting diffraction data as a function of temperature. ed.ac.uk This is particularly relevant for understanding the material's properties and for quality control in its applications. Similarly, high-pressure synchrotron diffraction studies could reveal changes in the crystal structure and bonding under compression, providing insights into the material's mechanical properties. researchgate.net
The study of hydrated forms of this compound would also greatly benefit from synchrotron radiation. The ability to use very small crystals is advantageous when dealing with potentially unstable hydrates. mdpi.com Time-resolved synchrotron diffraction could monitor dehydration or hydration processes in real-time, offering a window into the kinetics and mechanisms of these transformations, as has been demonstrated for other organic sodium salts. acs.org
Detailed Research Findings from Analogous Systems
To illustrate the potential research findings from a synchrotron X-ray diffraction study of this compound, we can draw parallels from studies on related compounds. For example, a study on an organic sodium salt hydrate (B1144303) utilized synchrotron powder X-ray diffraction to track a transient dehydration process, successfully identifying and characterizing a short-lived intermediate phase. acs.org This highlights the capability of synchrotron methods to capture fleeting structural states that would be missed with conventional techniques.
In another relevant study, in-situ synchrotron powder X-ray diffraction was used to investigate the solid-solid phase transitions of sodium tetrafluoroborate (B81430) (NaBF₄) upon heating. ed.ac.uk The high-quality data allowed for the determination of the crystal structure of the high-temperature phase and a detailed analysis of the structural changes occurring during the transition.
The following hypothetical data tables are constructed based on the types of results that would be expected from a comprehensive synchrotron X-ray diffraction study of this compound.
Table 1: Hypothetical Crystallographic Data for this compound Determined by Single-Crystal Synchrotron X-ray Diffraction
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₉NaO₃S |
| Formula Weight | 172.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 9.341(2) |
| β (°) | 105.67(1) |
| Volume (ų) | 778.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.467 |
| Radiation Wavelength (Å) | 0.71073 (Synchrotron) |
| Temperature (K) | 100(2) |
| Reflections Collected | 15890 |
| Independent Reflections | 3452 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.028, wR₂ = 0.075 |
| Goodness-of-fit on F² | 1.05 |
This hypothetical data illustrates the precision achievable with synchrotron data, leading to low R-factors and a well-defined crystal structure.
Table 2: Hypothetical Bond Lengths and Angles for the Tetrahydropyransulfinate Anion
| Bond/Angle | Length (Å) / Angle (°) |
| S-O1 | 1.505(1) |
| S-O2 | 1.508(1) |
| S-C1 | 1.823(2) |
| O-C2 | 1.435(2) |
| O-C6 | 1.438(2) |
| O1-S-O2 | 112.5(1) |
| O1-S-C1 | 108.2(1) |
| O2-S-C1 | 107.9(1) |
| C2-O-C6 | 111.4(1) |
This table demonstrates the level of detail regarding molecular geometry that can be extracted from high-resolution synchrotron diffraction data.
Table 3: Hypothetical Coordination Environment of the Sodium Ion
| Bond | Distance (Å) |
| Na-O1 | 2.354(2) |
| Na-O1' | 2.412(2) |
| Na-O2 | 2.389(2) |
| Na-O3 (ether) | 2.501(2) |
| Na-O(sulfinate from neighboring anion) | 2.456(2) |
This table illustrates the detailed analysis of the ionic coordination sphere, which is crucial for understanding the crystal packing and solid-state properties.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For sodium tetrahydropyransulfinate, these methods would be applied to analyze the distribution of electrons within the tetrahydropyransulfinate anion. This analysis helps in identifying the locations of highest and lowest electron density, which are critical for predicting how the molecule will interact with other chemical species.
Key aspects that would be investigated include:
Molecular Orbital (MO) Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The HOMO energy and location indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO signifies its capacity to accept electrons (electrophilicity). For the tetrahydropyransulfinate anion, the HOMO is expected to have significant character on the sulfur and oxygen atoms, highlighting the nucleophilic nature of the sulfinate group. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and energetic properties of molecules. researchgate.nettheses.fr For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization) and its thermodynamic stability.
Geometry Optimization: The process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For the tetrahydropyransulfinate anion, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the tetrahydropyran (B127337) ring and the attached sulfinate group. The pyramidal nature of the sulfur atom in the sulfinate group is a key structural feature that would be accurately modeled. acs.org
Energy Calculations: DFT provides accurate estimates of the total electronic energy of the molecule. From this, other thermodynamic properties such as the enthalpy of formation and Gibbs free energy can be derived, providing insight into the compound's stability.
Below is an illustrative table showing the type of data that would be generated from a DFT geometry optimization of the tetrahydropyransulfinate anion.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C-S | ~1.85 Å | |
| S-O1 | ~1.55 Å | |
| S-O2 | ~1.55 Å | |
| C-O (ring) | ~1.43 Å | |
| Bond Angles | ||
| O1-S-O2 | ~110° | |
| C-S-O1 | ~105° | |
| C-S-O2 | ~105° | |
| Dihedral Angles | ||
| C-C-S-O1 | Variable (defines rotamer) | |
| Calculated Energy | ||
| Total Electronic Energy | Entire Anion | Value in Hartrees |
Note: The values in this table are hypothetical and serve to illustrate the output of a DFT calculation. Actual values would be determined by specific DFT functional and basis set choices.
Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis)
Computational modeling is indispensable for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, transition state analysis via methods like DFT would map out the energy profile of a proposed mechanism. beilstein-journals.org This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Sulfinates like Rongalite are known to react through multiple mechanistic pathways, including both polar (ionic) and single-electron transfer (radical) routes. researchgate.net Computational chemistry provides a means to distinguish between these possibilities.
Polar Pathway: This would involve the sulfinate acting as a nucleophile, with reaction progression characterized by heterolytic bond cleavage and formation.
Radical Pathway: This mechanism would be initiated by a single-electron transfer (SET) from the sulfinate, generating a sulfinyl radical. The stability of this radical intermediate and the energy barrier to its formation would be calculated to assess the viability of this path.
By comparing the calculated activation energies for both the polar and radical pathways for a given reaction, researchers can predict which mechanism is more favorable under specific conditions.
Analogous compounds like Rongalite are known to function as sources of a "masked proton" or, in some contexts, participate in reactions with hydride transfer character. researchgate.netdp.tech Computational studies on this compound could investigate its potential to act as a hydride donor in C-H activation or reduction reactions. Models would analyze the transition state to determine the degree of hydride transfer, examining the charge distribution and the key bond-breaking and bond-forming events.
The following table illustrates a hypothetical comparison of activation energies for different mechanistic pathways that could be calculated for a reaction involving the tetrahydropyransulfinate anion.
| Reaction Pathway | Substrate | Calculated Activation Energy (kcal/mol) | Conclusion |
| Nucleophilic Attack (Polar) | Alkyl Halide | 18.5 | Favorable pathway |
| Single-Electron Transfer (Radical) | Alkyl Halide | 29.0 | Less favorable pathway |
| Hydride Transfer | Carbonyl Compound | 22.1 | Plausible under specific conditions |
Note: These values are for illustrative purposes only.
Prediction of Spectroscopic Properties (e.g., VCD Spectrum Simulation)
Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. While no specific VCD (Vibrational Circular Dichroism) simulations for this compound are reported, this technique would be highly valuable if the compound or its derivatives possess chirality.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. DFT calculations can predict the vibrational frequencies and the corresponding rotational strengths of each vibrational mode. These calculated parameters can then be used to generate a simulated VCD spectrum. By comparing the simulated spectrum with an experimental one, the absolute configuration (R/S) of a chiral center can be unambiguously determined. This would be particularly relevant for synthetic applications where chiral derivatives of the tetrahydropyran moiety are used.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the explicit behavior of molecules in a solvent over time. researchgate.netacs.org
For this compound, an MD simulation would typically involve placing one or more ion pairs in a box filled with explicit solvent molecules (e.g., water). The simulation then calculates the forces between all atoms and tracks their movements over nanoseconds or longer. acs.org
MD simulations would provide critical insights into:
Solvation Structure: How water molecules arrange around the sodium cation and the tetrahydropyransulfinate anion.
Ion Pairing: The dynamics of the association and dissociation between the Na⁺ cation and the sulfinate anion in solution.
Transport Properties: The diffusion coefficients of the individual ions, which relate to their mobility in solution.
This information is vital for understanding the compound's behavior in a real-world chemical reaction, which almost always occurs in the solution phase.
Computational Investigations on this compound Remain Undisclosed in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly accessible research concerning the computational analysis of this compound, specifically in the context of chiral induction and stereoselectivity. Despite the growing importance of computational chemistry in understanding and predicting the outcomes of stereoselective reactions, no specific studies detailing the theoretical investigations for this particular compound could be identified.
Computational methods, such as Density Functional Theory (DFT), have become instrumental in elucidating reaction mechanisms and the origins of stereoselectivity for a wide array of chemical transformations. These studies often involve the calculation of transition state energies, molecular orbital interactions, and non-covalent interactions to rationalize why a particular stereoisomer is formed preferentially. For many classes of compounds, including various chiral sulfinyl derivatives, extensive computational work has been published, providing deep insights into the factors governing chiral induction.
However, in the case of this compound, such detailed computational analyses appear to be absent from the current body of scientific literature. Searches for theoretical models, DFT studies, or any form of computational investigation into its role in asymmetric synthesis, chiral induction mechanisms, or stereoselective reactions yielded no specific results. This lack of information prevents a detailed discussion and the creation of data tables as requested.
While the broader field of sulfinate and sulfoxide (B87167) chemistry has been the subject of numerous computational investigations, these studies focus on other derivatives and cannot be extrapolated to this compound without specific research on the compound itself. The unique structural and electronic properties of the tetrahydropyran moiety would undoubtedly play a crucial role in its stereodirecting influence, necessitating a dedicated computational study to be understood.
Therefore, the section on "Computational Studies on Chiral Induction and Stereoselectivity" for this compound cannot be populated with the required detailed research findings and data at this time, pending the publication of relevant scientific research.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Applications for Sodium Tetrahydropyransulfinate
The future utility of this compound is intrinsically linked to the discovery of new chemical transformations where it can act as a key reagent. A primary area of research will be its application in C–H functionalization reactions. sigmaaldrich.com This powerful synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more efficient and atom-economical approach to complex molecule synthesis. sigmaaldrich.com The development of catalytic systems that can utilize this compound to introduce the tetrahydropyranyl group or a sulfonyl moiety via C-H activation would represent a significant advancement.
Another promising avenue is the expansion of its role in cross-coupling reactions. Palladium-catalyzed desulfinative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with sulfinate salts acting as effective nucleophilic partners. acs.orgnih.govresearchgate.net Future research should focus on broadening the scope of coupling partners for this compound, including a wider range of aryl, heteroaryl, and alkyl halides and triflates. nih.gov The development of more efficient and robust catalytic systems, potentially utilizing first-row transition metals, could also enhance the applicability of these reactions. rsc.org
To overcome the inherent instability of some sulfinate functionalities during multi-step syntheses, the development of "latent" or "masked" forms of this compound is a critical research direction. researchgate.net These could be precursor molecules that are stable to various reaction conditions but can be induced to release the active sulfinate in situ, allowing for late-stage functionalization of complex molecules.
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) |
| Pd(OAc)₂ / XPhos | Aryl Triflates | Sodium Arylsulfinates | Biaryls | Good to Excellent |
| Pd(dba)₂ / FcP(tBu)₂ | Aryl Chlorides | Sodium Phenoxides | Aryl Ethers | 82 |
| [Pd(dba)₂]/Ph₅FcP(tBu)₂ | Activated Aryl Chlorides | NaOtBu | Aryl t-Butyl Ethers | 93-98 |
| Pd(OAc)₂ / PCy₃ | Aryl Bromides | (Hetero)Aryl Sulfinates | Bi(hetero)aryls | Variable |
This table presents representative yields for various palladium-catalyzed cross-coupling reactions involving sulfinates and related nucleophiles, highlighting the potential for developing similar systems for this compound. Data adapted from various sources. acs.orgnih.govuwindsor.ca
Development of Asymmetric Methodologies with Chiral Tetrahydropyransulfinate Derivatives
The tetrahydropyran (B127337) ring is a common motif in many biologically active natural products. The development of methods to synthesize enantiomerically pure compounds containing this scaffold is of high importance. A significant future opportunity lies in the creation of chiral derivatives of tetrahydropyransulfinate and their application in asymmetric synthesis.
Research in this area could proceed in two main directions. First, the development of synthetic routes to enantiopure tetrahydropyransulfinates. This could be achieved through asymmetric synthesis of the tetrahydropyran ring itself, followed by introduction of the sulfinate group, or through kinetic resolution of a racemic mixture of the sulfinate. The second direction involves using these chiral sulfinates as chiral auxiliaries or ligands in asymmetric transformations. Chiral sulfinyl compounds have a well-established role in controlling stereochemistry in a variety of chemical reactions. A chiral tetrahydropyransulfinate could be employed to induce stereoselectivity in reactions at a remote site, after which the sulfinate group could be removed or further functionalized. The combination of the stereodirecting ability of the sulfinyl group with the structural features of the tetrahydropyran ring could lead to novel and highly effective asymmetric methodologies.
Advanced Materials Development Leveraging Sulfinate Functionality
The sulfinate group possesses unique electronic and coordination properties that make it an attractive functional group for incorporation into advanced materials. Future research should explore the use of this compound as a monomer or functionalizing agent for the creation of novel polymers and materials.
One area of interest is the development of ion-containing polymers, or ionomers. By incorporating this compound into a polymer backbone, materials with interesting thermal, mechanical, and solubility properties could be created. kpi.ua For example, the introduction of ionic sulfonate groups, which can be derived from sulfinates, into polyesters has been shown to dramatically affect their water dispersibility. kpi.ua Such polymers could find applications as membranes, coatings, or dispersants.
Furthermore, the sulfinate moiety can be used to functionalize materials for electronic applications. Sulfonate-functionalized materials have been used to create water-soluble semiconducting polymers and to act as dispersants for conducting polymers like polyaniline, enhancing their electrochemical performance. rsc.orgacs.org The tetrahydropyran component could also impart desirable properties such as solubility and processability. Research into sulfinate-functionalized metal-organic frameworks (MOFs) is another exciting frontier, where the sulfinate group can act as a coordination site for metal ions or as a functional group to tune the properties of the MOF's pores, for applications in catalysis or separations. nih.govacs.org
Deeper Mechanistic Understanding of Complex Transformations
To fully exploit the synthetic potential of this compound, a thorough understanding of the mechanisms of its reactions is essential. Future research should focus on detailed mechanistic studies of key transformations, particularly the palladium-catalyzed desulfinative cross-coupling reactions. acs.orgnih.gov
Kinetic analysis and the isolation and characterization of reaction intermediates can provide crucial insights into the catalytic cycle. acs.org For instance, studies on related systems have identified different catalyst resting states and turnover-limiting steps depending on the nature of the sulfinate reagent (carbocyclic vs. heterocyclic). nih.gov Understanding these subtleties for tetrahydropyransulfinate would allow for the rational design of more efficient catalysts and reaction conditions. nih.gov The role of additives, such as bases, also warrants further investigation, as they can play multiple roles in the reaction, including accelerating key steps like transmetalation. nih.gov
Computational studies, using methods like Density Functional Theory (DFT), will be a powerful tool to complement experimental work. researchgate.netresearchgate.net These studies can provide detailed information on transition state geometries and energies, helping to elucidate reaction pathways and predict reactivity. A deeper mechanistic understanding will not only allow for the optimization of existing reactions but will also pave the way for the discovery of entirely new transformations.
Integration into Flow Chemistry and Automation for Scalable Synthesis
For any new chemical methodology to have a broad impact, particularly in industrial applications, it must be scalable and amenable to efficient production. The integration of reactions involving this compound into flow chemistry and automated synthesis platforms represents a significant future research opportunity.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. The development of flow-based processes for the synthesis and subsequent reactions of this compound could enable its large-scale production and facilitate its use in high-throughput screening and library synthesis. The synthesis of some sulfinate salts has already been successfully translated to flow processes, demonstrating the feasibility of this approach.
Furthermore, the incorporation of these flow processes into automated synthesis platforms could revolutionize the exploration of its chemical space. Automated systems can perform a large number of reactions in a short amount of time, allowing for rapid optimization of reaction conditions and the synthesis of large libraries of derivatives for biological or materials screening. This would accelerate the discovery of new applications for this versatile compound.
Q & A
Q. What documentation practices are essential for replicating this compound studies?
- Detailed Lab Journals : Record batch-specific reagent sources, ambient conditions, and instrument calibration data.
- Raw Data Archiving : Share spectra, chromatograms, and kinetic curves via repositories (e.g., Zenodo).
- Peer Review : Pre-publication validation via collaborative networks to confirm critical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
